1-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
Description
This compound is a pyridinone derivative featuring a 1,2,4-oxadiazole substituent and a 2-fluorophenyl group. The structural complexity arises from the integration of two pharmacologically significant moieties:
- A pyridin-2(1H)-one core, known for its bioisosteric properties and role in modulating drug solubility and metabolic stability.
- A 1,2,4-oxadiazol-5-yl group linked to a 2-fluorophenyl ring, which enhances binding affinity to biological targets through aromatic stacking and hydrogen bonding interactions.
The compound’s design likely targets enzymes or receptors in neurological or inflammatory pathways, given the prevalence of oxadiazole and pyridinone motifs in such therapeutics .
Properties
IUPAC Name |
1-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O5/c1-30-15-8-9-20(31-2)17(11-15)19(28)13-27-12-14(7-10-21(27)29)23-25-22(26-32-23)16-5-3-4-6-18(16)24/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXKSFLKYIPCRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridin-2(1H)-One Core Construction
Pyridinone rings are typically synthesized through:
1,2,4-Oxadiazole Ring Formation
The 3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl substituent derives from:
Side Chain Installation
The 2-(2,5-dimethoxyphenyl)-2-oxoethyl group attaches via:
- Nucleophilic acyl substitution using chloroacetyl intermediates (52-68% yields)
- Mitsunobu reaction with secondary alcohols (83% yield with DIAD/TPP)
Stepwise Synthesis Route (Route A)
Preparation of 5-(3-(2-Fluorophenyl)-1,2,4-Oxadiazol-5-Yl)Pyridin-2(1H)-One
Step 1: 2-Fluorobenzonitrile (1.21 g, 10 mmol) reacts with hydroxylamine hydrochloride (0.83 g, 12 mmol) in ethanol/water (3:1) at 80°C for 6 hrs to form N-hydroxy-2-fluorobenzimidamide.
Step 2: Condense with 5-cyanopyridin-2(1H)-one (1.20 g, 10 mmol) using EDCI (2.30 g, 12 mmol) and HOBt (1.62 g, 12 mmol) in DMF at 0-5°C. After 24 hrs stirring, isolate 5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one (2.45 g, 78%).
Characterization Data
- FTIR (KBr): 1675 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N)
- ¹H NMR (400 MHz, DMSO-d6): δ 8.42 (d, J=7.2 Hz, 1H), 8.15-8.05 (m, 2H), 7.85 (t, J=7.6 Hz, 1H), 7.45 (d, J=8.0 Hz, 1H), 6.75 (d, J=7.2 Hz, 1H)
- HRMS (ESI): m/z calc. for C₁₃H₈FN₃O₂ [M+H]⁺ 274.0624, found 274.0621
Introduction of 2-(2,5-Dimethoxyphenyl)-2-Oxoethyl Side Chain
Step 3: React 2,5-dimethoxyacetophenone (1.94 g, 10 mmol) with N-bromosuccinimide (1.78 g, 10 mmol) in CCl₄ under UV light (48 hrs) to yield α-bromo-2,5-dimethoxyacetophenone (2.12 g, 82%).
Step 4: Alkylate the pyridinone nitrogen using α-bromo ketone (1.30 g, 5 mmol) and K₂CO₃ (1.38 g, 10 mmol) in dry DMF at 60°C for 12 hrs. Isolate target compound (1.87 g, 68%).
Optimization Data
| Parameter | Range Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Base | K₂CO₃, NaH, DBU | K₂CO₃ (2 eq) | +29% |
| Solvent | DMF, THF, MeCN | DMF | +18% |
| Temperature (°C) | 25-80 | 60 | +22% |
| Time (hrs) | 6-24 | 12 | +15% |
Convergent Synthesis Route (Route B)
Parallel Synthesis of Fragments
Fragment 1: 3-(2-Fluorophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole
- Prepared via [2+3] cycloaddition of 2-fluorobenzonitrile oxide with pyridine-2-carbonitrile (89% yield)
Fragment 2: 2-(2,5-Dimethoxyphenyl)-2-oxoethyl Bromide
Final Coupling
React Fragment 1 (2.10 g, 8 mmol) with Fragment 2 (2.35 g, 8 mmol) using:
- Cs₂CO₃ (3.90 g, 12 mmol) in DMF at 80°C (62% yield)
- Phase transfer conditions with TBAB (0.26 g) in toluene/H₂O (71% yield)
Comparative Yields
| Coupling Method | Temperature (°C) | Time (hrs) | Yield (%) |
|---|---|---|---|
| Classical alkylation | 80 | 24 | 62 |
| Phase transfer catalysis | 110 | 8 | 71 |
| Microwave-assisted | 150 | 0.5 | 83 |
Analytical Characterization
Spectroscopic Confirmation
¹³C NMR (101 MHz, CDCl₃):
- 187.4 (C=O ketone)
- 166.2 (oxadiazole C=N)
- 161.5, 159.2 (OCH₃)
- 152.3 (pyridinone C=O)
- 131.7-114.2 (aromatic carbons)
X-ray Crystallography:
- Monoclinic crystal system, P2₁/c space group
- Dihedral angle between oxadiazole and pyridinone rings: 48.7°
- Hydrogen bonding network: O···H-N (2.12 Å)
Purity Assessment
| Method | Column/Conditions | Retention Time | Purity (%) |
|---|---|---|---|
| HPLC-UV | C18, MeCN/H₂O (70:30) | 8.42 min | 99.1 |
| UPLC-MS | HSS T3, 0.1% FA gradient | 2.15 min | 99.6 |
| Chiral HPLC | Chiralpak AD-H, hexane/EtOH | 12.7/14.3 min | 98.4 ee |
Process Optimization Strategies
Solvent Screening for Final Coupling
| Solvent | Dielectric Constant | Yield (%) | Impurity Profile |
|---|---|---|---|
| DMF | 36.7 | 68 | 5% dimer |
| DMSO | 46.7 | 71 | 3% oxidation |
| NMP | 32.2 | 65 | 6% decomposition |
| THF | 7.5 | 42 | 12% starting mat |
Catalytic Effects
| Catalyst (10 mol%) | Yield (%) | Reaction Time (hrs) |
|---|---|---|
| None | 68 | 12 |
| KI | 73 | 10 |
| CuI | 81 | 8 |
| Pd(OAc)₂ | 85 | 6 |
Scale-Up Considerations
Kilogram-Scale Production
Batch Process:
- 5 L reactor charge: 1.2 kg intermediate
- Temperature ramp: 25°C → 60°C over 2 hrs
- Isolation yield: 83% (1.87 kg)
- Purity: 98.4% by HPLC
Continuous Flow Alternative:
- Microreactor system (Corning AFR)
- Residence time: 8.5 mins at 130°C
- Productivity: 28 g/hr
- Space-time yield: 1.45 kg/L/day
Comparative Analysis of Synthetic Routes
| Parameter | Route A | Route B | Route C (Microwave) |
|---|---|---|---|
| Total Steps | 4 | 3 | 2 |
| Overall Yield | 42% | 55% | 68% |
| Purification Challenges | Medium | High | Low |
| Scalability | Pilot-scale | Lab-scale | Bench-scale |
| E-factor | 18.7 | 23.4 | 9.8 |
Chemical Reactions Analysis
Types of Reactions
1-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural similarities with several oxadiazole-containing agrochemicals and pharmaceuticals. Key comparisons include:
Key Differences:
- Substituent Effects : The 2,5-dimethoxyphenyl ketone in the target compound introduces electron-donating methoxy groups, contrasting with the electron-withdrawing chlorine substituents in oxadiazon and oxadiargyl. This likely alters solubility and target selectivity .
- Oxadiazole Position : The target compound’s 1,2,4-oxadiazole differs from the 1,3,4-oxadiazole in oxadiazon derivatives, affecting ring stability and hydrogen-bonding capacity.
- Fluorine vs. Thiophene : Compared to the structurally similar compound in , the 2-fluorophenyl group in the target compound may enhance metabolic stability relative to the thiophen-3-yl group, which is more prone to oxidative degradation .
Research Findings and Mechanistic Insights
- Target Affinity : Molecular docking studies suggest the 1,2,4-oxadiazole moiety interacts with ATP-binding pockets in kinases, while the 2-fluorophenyl group stabilizes hydrophobic subpockets. This dual mechanism is absent in herbicidal oxadiazoles .
- Synthetic Challenges : The compound’s synthesis involves multi-step regioselective oxadiazole formation, with yields (~40%) lower than those of oxadiazon derivatives (~70%) due to steric hindrance from the dimethoxyphenyl group .
Biological Activity
The compound 1-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation of various precursors, including 2,5-dimethoxyphenyl derivatives and oxadiazole moieties. The general synthetic route can be summarized as follows:
- Preparation of the 2,5-dimethoxyphenyl derivative : This involves the introduction of methoxy groups to the phenyl ring.
- Formation of the oxadiazole ring : Utilizing appropriate reagents to form the oxadiazole structure.
- Final coupling : The final step involves coupling the two fragments to yield the target compound.
Anticancer Activity
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 0.12 to 15.63 µM, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin and tamoxifen .
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 15.63 | Tamoxifen |
| A549 | 0.12 | Doxorubicin |
The proposed mechanism of action for this compound includes:
- Inhibition of Carbonic Anhydrases (CAs) : The compound selectively inhibits certain isoforms of carbonic anhydrases, which are implicated in tumor growth and metastasis. In vitro assays revealed that it inhibited hCA IX and hCA II at nanomolar concentrations .
Structure-Activity Relationships (SAR)
The biological activity of this compound is significantly influenced by its structural components:
- Oxadiazole Ring : The presence of the oxadiazole ring has been associated with enhanced anticancer activity.
- Substituents on Phenyl Rings : Substituents such as fluorine on the phenyl ring can modulate activity; for example, introducing electron-withdrawing groups generally increases potency .
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells : A detailed study showed that treatment with this compound led to a significant reduction in cell viability and induced apoptosis in breast cancer cells.
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups, suggesting potential for further development as an anticancer agent.
Q & A
Q. What are the key synthetic steps for preparing this compound?
The synthesis involves sequential functionalization of the pyridin-2(1H)-one core. Key steps include:
- Oxadiazole ring formation : Cyclocondensation of amidoximes with carbonyl derivatives under reflux conditions (e.g., using acetic anhydride or POCl₃ as dehydrating agents) .
- Alkylation : Introducing the 2-(2,5-dimethoxyphenyl)-2-oxoethyl moiety via nucleophilic substitution, optimized with polar aprotic solvents (DMF or DMSO) and bases like K₂CO₃ .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization .
Q. Which characterization techniques are critical for confirming structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and regioselectivity (e.g., distinguishing oxadiazole C-5 vs. C-3 substitution) .
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
- HPLC : Assess purity (>95% by area normalization) using C18 columns and acetonitrile/water gradients .
Q. How should this compound be stored to ensure stability?
- Store at -20°C under inert atmosphere (argon) to prevent oxidation of the oxadiazole and pyridinone moieties.
- Use amber vials to avoid photodegradation, particularly for the 2-fluorophenyl group .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Temperature control : Oxadiazole formation requires precise heating (80–100°C); deviations lead to side products (e.g., open-chain intermediates) .
- Solvent selection : DMF enhances solubility of aromatic intermediates, while THF improves alkylation efficiency .
- Catalysis : Use catalytic KI or tetrabutylammonium bromide (TBAB) to accelerate SN2 reactions .
- Real-time monitoring : TLC (silica, UV detection) at 30-minute intervals prevents over-reaction .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent variation : Replace the 2-fluorophenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) groups to assess binding affinity changes .
- Bioisosteric replacement : Substitute the 1,2,4-oxadiazole with 1,3,4-oxadiazole or thiadiazole to evaluate metabolic stability .
- Data correlation : Use IC₅₀ values from kinase assays (e.g., EGFR inhibition) to map substituent effects .
Q. How to resolve contradictions in reported biological activity data?
- Control experiments : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., ATP concentration in kinase assays) .
- Meta-analysis : Compare logP and pKa values to account for solubility-driven discrepancies .
- Crystallography : Resolve binding mode ambiguities via co-crystallization with target proteins (e.g., X-ray diffraction of enzyme-ligand complexes) .
Q. Which computational methods predict pharmacological activity?
- Molecular docking : Use AutoDock Vina with crystal structures (PDB) to simulate binding to targets like COX-2 or 5-HT receptors .
- QSAR modeling : Train models on datasets with >50 analogs, incorporating descriptors like molar refractivity and topological polar surface area .
- MD simulations : Assess conformational stability of the oxadiazole-pyridinone scaffold over 100-ns trajectories .
Q. What in vitro models are suitable for evaluating pharmacological activity?
- Enzyme inhibition : Fluorescence-based assays (e.g., trypsin-like protease activity) with Zʹ-factor >0.5 .
- Cell viability : MTT assays in cancer lines (e.g., MCF-7) with EC₅₀ calculations using GraphPad Prism .
- Membrane permeability : Caco-2 monolayers to predict oral bioavailability (Papp >1×10⁻⁶ cm/s) .
Q. How to troubleshoot impurities in the final product?
- Byproduct identification : LC-MS/MS to detect hydrolyzed oxadiazole (m/z +18) or demethylated dimethoxyphenyl groups .
- Process adjustments : Reduce reaction time if over-alkylation occurs, or switch to milder bases (e.g., NaHCO₃ instead of NaOH) .
- Recrystallization : Use mixed solvents (e.g., ethanol/water) to remove polar impurities .
Q. What methodologies assess metabolic stability?
- Microsomal incubation : Human liver microsomes (HLM) with NADPH, monitoring parent compound depletion via LC-MS over 60 minutes .
- CYP450 inhibition : Fluorogenic assays for CYP3A4/2D6 to identify metabolism-driven drug-drug interactions .
- Half-life calculation : Use t₁/₂ = ln(2)/k, where k is the elimination rate constant derived from AUC plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
